1-(Cycloocten-1-ylmethyl)piperidin-4-amine;dihydrochloride
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Overview
Description
1-(Cycloocten-1-ylmethyl)piperidin-4-amine;dihydrochloride is a compound with a molecular formula of C14H28Cl2N2. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a cyclooctene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cycloocten-1-ylmethyl)piperidin-4-amine;dihydrochloride typically involves the reaction of cyclooctene with piperidin-4-amine under specific conditions. One common method includes the use of a Grignard reagent to introduce the cyclooctene moiety to the piperidine ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of catalysts, such as rhodium or iridium complexes, can enhance the efficiency of the synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the dihydrochloride salt in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(Cycloocten-1-ylmethyl)piperidin-4-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperidine derivatives .
Scientific Research Applications
1-(Cycloocten-1-ylmethyl)piperidin-4-amine;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1-(Cycloocten-1-ylmethyl)piperidin-4-amine;dihydrochloride involves its interaction with specific molecular targets. It can act as a ligand for various receptors, modulating their activity. The compound may also interfere with specific biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(Cyclohex-1-en-1-ylmethyl)piperidin-4-amine;dihydrochloride
- 1-(Cyclooct-1-en-1-ylmethyl)piperidin-4-amine;dihydrochloride
Uniqueness
1-(Cycloocten-1-ylmethyl)piperidin-4-amine;dihydrochloride is unique due to its cyclooctene moiety, which imparts distinct chemical and biological properties. Compared to its cyclohexene analog, it may exhibit different reactivity and binding affinity to molecular targets .
Properties
IUPAC Name |
1-(cycloocten-1-ylmethyl)piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2.2ClH/c15-14-8-10-16(11-9-14)12-13-6-4-2-1-3-5-7-13;;/h6,14H,1-5,7-12,15H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWZHAXVACFWIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=CCC1)CN2CCC(CC2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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